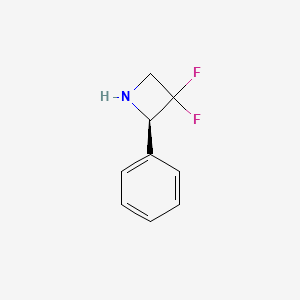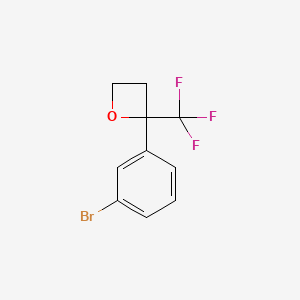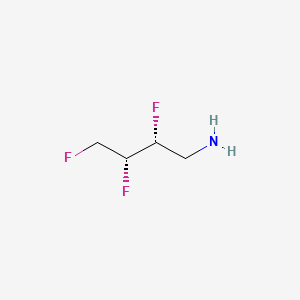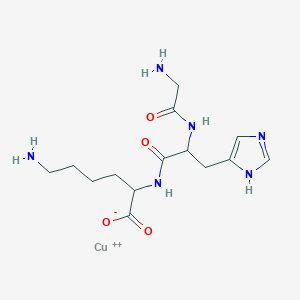
Encukalner
Übersicht
Beschreibung
Es wird hauptsächlich für seine potenzielle Verwendung als Antikonvulsivum und zur Behandlung von schweren depressiven Störungen untersucht . Encukalner öffnet selektiv die KCNQ2/3 (Kv7.2/Kv7.3) Kaliumkanäle, die kritische Regulatoren der neuronalen Erregbarkeit sind .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselintermediats 6-Fluor-3,4-Dihydroisochinolin. Dieses Zwischenprodukt wird dann mit 2,6-Dimethylphenylisocyanat umgesetzt, um das gewünschte Produkt, N-[4-(6-Fluor-3,4-dihydro-1H-isochinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung der endgültigen Verbindung zu erleichtern. Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich ähnliche synthetische Routen mit Optimierung für die großtechnische Produktion.
Vorbereitungsmethoden
The synthesis of encukalner involves several steps, starting with the preparation of the key intermediate, 6-fluoro-3,4-dihydroisoquinoline. This intermediate is then reacted with 2,6-dimethylphenyl isocyanate to form the desired product, N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the final compound. Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
Encukalner durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Substitutionsreagenzien wie Halogene. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: this compound wird als Modellverbindung verwendet, um das Verhalten spannungsgesteuerter Kaliumkanäle zu untersuchen.
Biologie: Die Verbindung wird verwendet, um die Rolle von Kaliumkanälen bei der neuronalen Erregbarkeit und Signalgebung zu untersuchen.
Medizin: This compound wird für seine potenzielle Verwendung als Antikonvulsivum und zur Behandlung von schweren depressiven Störungen untersucht
Wirkmechanismus
This compound wirkt, indem es die spannungsgesteuerten KCNQ2/3 (Kv7.2/Kv7.3) Kaliumkanäle durch positive allosterische Modulation selektiv öffnet . Die Öffnung dieser Kanäle führt zu einer Erhöhung des Flusses von Kaliumionen aus den Neuronen, wodurch das Innere des Neurons negativ geladen und hyperpolarisiert wird . Dieser hyperpolarisierte Ruhezustand reduziert die Fähigkeit des Neurons, zu feuern, wodurch die Wahrscheinlichkeit von Anfällen verringert wird . Die beteiligten molekularen Ziele sind die KCNQ2/3-Kaliumkanäle, die eine entscheidende Rolle bei der Regulierung der neuronalen Erregbarkeit spielen .
Wissenschaftliche Forschungsanwendungen
Encukalner has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of voltage-gated potassium channels.
Biology: The compound is used to investigate the role of potassium channels in neuronal excitability and signaling.
Medicine: This compound is being studied for its potential use as an anticonvulsant and for the treatment of major depressive disorder
Wirkmechanismus
Encukalner works by selectively opening the KCNQ2/3 (Kv7.2/Kv7.3) voltage-gated potassium channels via positive allosteric modulation . The opening of these channels leads to an increase in the flow of potassium ions out of neurons, resulting in the inside of the neuron becoming negatively charged and hyperpolarized . This hyperpolarized resting state reduces the ability of the neuron to fire, thereby decreasing the likelihood of seizures . The molecular targets involved are the KCNQ2/3 potassium channels, which play a crucial role in regulating neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Encukalner weist Ähnlichkeiten mit anderen Kaliumkanalöffnern auf, wie z. B. Retigabin. This compound hat eine andere Struktur und scheint nicht die Nebenwirkungen zu verursachen, die mit Retigabin verbunden sind, wie z. B. Hautpigmentierung und Retinitis pigmentosa . Weitere ähnliche Verbindungen sind:
Retigabin: Ein Kaliumkanalöffner, der aufgrund von Nebenwirkungen vom Markt genommen wurde.
Padsevonil: Eine weitere Verbindung, die sich in der klinischen Entwicklung für die Behandlung von Epilepsie befindet.
Carisbamate: Eine Verbindung in der fortgeschrittenen klinischen Entwicklung für fokale Epilepsien.
Die Einzigartigkeit von this compound liegt in seiner selektiven Aktivierung der KCNQ2/3-Kaliumkanäle und seinem Potenzial zur Behandlung refraktärer fokaler Anfälle und schwerer depressiver Störungen ohne die Nebenwirkungen, die bei ähnlichen Verbindungen beobachtet werden .
Eigenschaften
IUPAC Name |
N-[4-(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN2O/c1-15-10-20(11-16(2)22(15)25-21(27)13-23(3,4)5)26-9-8-17-12-19(24)7-6-18(17)14-26/h6-7,10-12H,8-9,13-14H2,1-5H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNPZKZPWVVSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)CC(C)(C)C)C)N2CCC3=C(C2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009344-33-5 | |
| Record name | Encukalner [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009344335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetukalner | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91WL7OD122 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R)-6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one](/img/structure/B8217830.png)
![3-bromo-5-nitro-1-[(2S)-oxan-2-yl]indazole](/img/structure/B8217831.png)

![[(2R)-2-methyloxetan-2-yl]methanol](/img/structure/B8217855.png)
![tert-butyl-[(3R,4S)-3-methoxypiperidin-4-yl]carbamic acid;oxalic acid](/img/structure/B8217868.png)
![tert-butyl (3S)-3-amino-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B8217870.png)
![tert-Butyl (R)-(2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B8217875.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B8217884.png)
![3-(4-Methylpiperazin-1-yl)bicyclo[1.1.1]pentan-1-amine;dihydrochloride](/img/structure/B8217892.png)



![4-Hydroxy -1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B8217915.png)

